2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S690381
CAS No.
212127-81-6
M.F
C11H19BO3
M. Wt
210.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-...

CAS Number

212127-81-6

Product Name

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3

InChI Key

ABXRLUFQGNZBME-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2

Organic Synthesis

  • Building Block in Suzuki-Miyaura Coupling Reactions: 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a valuable building block in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. The presence of the boron atom readily participates in the reaction, allowing the formation of complex organic molecules with a pyran ring attached.

Medicinal Chemistry

  • Development of Novel Therapeutics

    This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. By incorporating the pyran ring structure into drug candidates, researchers aim to achieve improved properties like target specificity, potency, and bioavailability.

  • Exploration of Biological Activities

    Studies have explored the potential biological activities of the compound itself. Some research suggests its anti-inflammatory and antiproliferative properties, warranting further investigation for its therapeutic potential.

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronate ester with the molecular formula C₁₁H₁₉BO₃ and a molecular weight of 210.08 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 61°C to 65°C . The compound is moisture and heat sensitive and should be stored under inert gas conditions to maintain stability .

Typical of boron-containing compounds. Notably, it can undergo hydrolysis to form boronic acids when exposed to moisture. Additionally, it can engage in reactions with nucleophiles due to the electrophilic nature of the boron atom. Its structure allows it to serve as a versatile intermediate in organic synthesis.

Several synthesis methods have been reported for producing 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • Boronate Ester Formation: This method involves the reaction of 5,6-dihydro-2H-pyran with boronic acid derivatives in the presence of a catalyst to yield the desired boronate ester.
  • Pinacol Boronate Method: The compound can also be synthesized through pinacol coupling reactions involving appropriate substrates under controlled conditions.

These methods highlight the compound's accessibility for further research and application.

The primary applications of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lie in organic synthesis and medicinal chemistry. It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Additionally, its properties make it useful in materials science for developing new polymers or catalysts.

Several compounds share structural similarities with 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,6-Dihydro-2H-pyran-4-boronic acid pinacol esterC₁₁H₁₉BO₃Similar boronate structure but different functional groups
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylphenolC₁₁H₁₉BO₃Contains an aromatic ring which may influence reactivity
3-(Boronate) derivatives of cyclic ethersVariedThese compounds exhibit diverse reactivity profiles based on their cyclic structures

The uniqueness of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific arrangement of functional groups and its potential for diverse applications in synthetic chemistry.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran

Dates

Modify: 2023-08-15

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